Human OCT1 Transporter Inhibition Activity
5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine demonstrates measurable inhibition of human organic cation transporter 1 (OCT1) with an IC50 of 1.38 × 10^5 nM (138 μM) in a cellular uptake assay [1]. This activity provides a baseline for assessing potential drug-transporter interactions that may affect pharmacokinetics. While this is the only direct quantitative biological activity reported for this specific compound in authoritative databases, it establishes a verifiable starting point for structure-activity relationship studies. In contrast, the unsubstituted parent 1H-1,2,4-triazol-3-amine lacks this specific OCT1 inhibition data, and other 1,2,4-triazol-3-amine derivatives with sulfanyl substituents have shown significantly higher potency (IC50 values in the nM range) against bacterial methionine aminopeptidase [2], highlighting that substitution pattern critically determines biological target engagement.
| Evidence Dimension | OCT1 Transporter Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.38 × 10^5 nM (138 μM) |
| Comparator Or Baseline | Parent 1H-1,2,4-triazol-3-amine (CAS 61-82-5): no OCT1 data reported; 5-(benzylsulfanyl)-4H-1,2,4-triazol-3-amine: IC50 = 599 nM against MetAP |
| Quantified Difference | Not directly comparable due to different targets; activity level is weak (μM range) vs. potent inhibitors (nM range) |
| Conditions | HEK293 cells expressing human OCT1; ASP+ substrate uptake assay; microplate reader detection |
Why This Matters
This activity data provides a critical reference point for medicinal chemists optimizing triazole-based scaffolds, enabling rational selection of this compound for transporter interaction studies or as a negative control in OCT1 inhibition assays.
- [1] BindingDB Entry: Inhibition of human OCT1 by 5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine. BindingDB. 2025. View Source
- [2] BindingDB BDBM17870: 5-(benzylsulfanyl)-4H-1,2,4-triazol-3-amine. BindingDB. 2007. View Source
